methyl 3-chloro-2-methyl-3-oxopropanoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-chloro-2-methyl-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO3/c1-3(4(6)7)5(8)9-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRCJIZVGNZKDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462906 | |
| Record name | Propanoic acid, 3-chloro-2-methyl-3-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23185-24-2 | |
| Record name | Propanoic acid, 3-chloro-2-methyl-3-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-chloro-2-methyl-3-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 3 Chloro 2 Methyl 3 Oxopropanoate
Direct Synthesis Routes and Optimization Studies
Direct synthesis of methyl 3-chloro-2-methyl-3-oxopropanoate can be approached through the chlorination of a suitable β-keto ester precursor. This method is often favored for its atom economy and straightforward nature.
Reported Protocols for the Preparation of this compound
While specific literature detailing the synthesis of this compound is not extensively documented, its preparation can be inferred from established general methods for the α-chlorination of β-keto esters. A primary route involves the direct chlorination of methyl 2-methyl-3-oxobutanoate (also known as methyl acetoacetate).
This transformation is typically achieved using an electrophilic chlorine source. A common and effective reagent for this purpose is N-chlorosuccinimide (NCS). The reaction generally proceeds by forming an enol or enolate of the β-keto ester, which then acts as a nucleophile, attacking the electrophilic chlorine atom of NCS. The presence of a base can facilitate the formation of the enolate, while acid catalysis can promote enol formation.
A general protocol would involve dissolving methyl 2-methyl-3-oxobutanoate in a suitable inert solvent. The chlorinating agent, such as NCS, is then added, often portion-wise, while monitoring the reaction progress through techniques like thin-layer chromatography (TLC) or gas chromatography (GC). The reaction temperature is a critical parameter that needs to be controlled to prevent side reactions. After the reaction is complete, a standard workup procedure involving washing with aqueous solutions to remove byproducts, drying the organic layer, and solvent evaporation is followed. The final product is then purified, typically by vacuum distillation or column chromatography.
Methodological Refinements for Improved Yield and Selectivity
Optimizing the synthesis of chlorinated β-keto esters like this compound often centers on improving yield and controlling selectivity, particularly enantioselectivity in the case of chiral products. Research in this area has led to the development of various catalytic systems.
For instance, the use of Lewis acid catalysts has been shown to enhance the rate and selectivity of chlorination reactions. In a broader context of β-keto ester chlorination, complexes of metals like copper(II), zinc(II), and titanium(IV) have been employed. acs.orgmdpi.comresearchgate.net These catalysts can coordinate to the carbonyl groups of the β-keto ester, increasing the acidity of the α-proton and facilitating enolate formation, or activating the substrate towards nucleophilic attack.
Recent advancements have focused on asymmetric catalysis to produce enantiomerically enriched α-chloro-β-keto esters. Chiral ligands are used in conjunction with metal catalysts to create a chiral environment around the substrate, directing the attack of the chlorinating agent to one face of the enolate. For example, chiral spirooxazoline ligands with copper(II) triflate have demonstrated high enantioselectivity (up to 98% ee) in the chlorination of β-keto esters. acs.org Similarly, zinc acetate (B1210297) complexes with chiral PyBidine ligands have been used for the asymmetric chlorination of α-benzyl-β-ketoesters with NCS, achieving up to 82% ee. mdpi.com Organocatalysis has also emerged as a powerful tool, with catalysts like Cinchona alkaloids and their derivatives promoting highly enantioselective chlorinations. acs.orgnih.gov
The choice of solvent, base, and temperature are also crucial for optimization. Aprotic solvents are generally preferred to avoid side reactions. The strength and stoichiometry of the base must be carefully selected to ensure efficient enolate formation without promoting undesired side reactions.
Synthesis of Related Chlorinated β-Keto Esters and Their Relevance to this compound
The synthetic strategies for this compound are closely related to the broader field of preparing chlorinated β-keto esters. These methods provide a foundational understanding of the key chemical transformations involved.
Esterification Reactions of Halogenated Acyl Chlorides and Acids
An alternative synthetic approach involves the esterification of a pre-halogenated precursor. This could involve the reaction of a halogenated acyl chloride with an alcohol. For the target molecule, this would mean reacting a suitable acyl chloride with methanol (B129727). While not a direct route to the final product in one step, this methodology is fundamental in building the ester functionality.
The general reaction involves the nucleophilic attack of the alcohol on the electrophilic carbonyl carbon of the acyl chloride. This is a well-established and efficient method for ester formation. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid byproduct.
In a related context, the synthesis of (2-methyl)-3-chloropropionyl chloride from (2-methyl)-3-chloropropionic acid using chlorinating agents like thionyl chloride has been described. google.comgoogle.com Such acyl chlorides are versatile intermediates in organic synthesis.
Halogenation Strategies for β-Keto Esters
The direct halogenation of β-keto esters is a cornerstone for the synthesis of compounds like this compound. The α-position of β-keto esters is particularly reactive towards electrophilic halogenating agents due to the acidity of the α-protons, which are flanked by two carbonyl groups.
The most commonly used chlorinating agent for this transformation is N-chlorosuccinimide (NCS). acs.orgmdpi.com Other reagents, such as sulfuryl chloride or chlorine gas, can also be used, although they may be less selective. chemicalpapers.com The reaction mechanism typically involves the formation of an enol or enolate intermediate, which then attacks the electrophilic chlorine source.
Significant research has been dedicated to developing catalytic asymmetric chlorination methods. These methods are crucial for producing optically active α-chloro-β-keto esters, which are valuable building blocks in medicinal chemistry. Various catalytic systems have been explored, as summarized in the table below.
| Catalyst System | Chlorinating Agent | Key Features | Reported Enantioselectivity (ee) |
|---|---|---|---|
| Cu(OTf)₂ / Chiral Spirooxazoline Ligand | NCS | High enantioselectivity for a range of β-keto esters. acs.org | Up to 98% |
| Zn(OAc)₂ / N-PFB-PyBidine Ligand | NCS | Effective for α-benzyl-β-ketoesters. mdpi.com | Up to 82% |
| Cu(I) / Chiral Phosphine-Schiff Base Ligand | Not Specified | Moderate enantioselectivities with high yields. nih.gov | Moderate |
| Hybrid Amide-Based Cinchona Alkaloids | NCS | Organocatalytic, low catalyst loading. acs.orgnih.gov | Up to 97% |
| TiCl₂(TADDOLato) | NCS | Early example of catalytic asymmetric chlorination. researchgate.netproquest.com | Up to 88% |
Condensation and Alkylation Reactions in the Formation of Malonate Derivatives
The carbon skeleton of β-keto esters, including the precursor for this compound, is often constructed using classic carbon-carbon bond-forming reactions involving malonate derivatives. The Claisen condensation is a fundamental reaction in this context. jove.comorganic-chemistry.orglibretexts.org It involves the base-promoted reaction between two ester molecules to form a β-keto ester. organic-chemistry.orglibretexts.org A mixed Claisen condensation, using two different esters, can be employed, particularly when one of the esters has no α-hydrogens to prevent self-condensation. organic-chemistry.orglibretexts.org
The malonic ester synthesis is another versatile method that starts with a malonic ester, such as diethyl malonate. jove.comjove.com The α-protons of malonic esters are acidic and can be removed by a base to form a stabilized enolate. This enolate can then be alkylated by reacting with an alkyl halide in an SN2 reaction. libretexts.orgpressbooks.pub For the synthesis of a precursor to this compound, diethyl malonate could first be alkylated with a methyl halide. Subsequent hydrolysis and decarboxylation would lead to a propanoic acid derivative, which could then be converted to the desired β-keto ester through further steps.
These condensation and alkylation reactions are powerful tools for creating the substituted β-dicarbonyl core structure, which can then undergo halogenation as described previously to yield the final chlorinated product.
Multicomponent Approaches for Analogous α-Substituted β-Keto Esters
Multicomponent reactions (MCRs), which involve the simultaneous reaction of three or more starting materials in a single operation, represent an efficient and atom-economical alternative to conventional stepwise synthetic routes. Although a specific MCR for this compound is not prominently documented, various MCRs are employed for synthesizing structurally related α-substituted β-keto esters. researchgate.net
One illustrative example is the Hantzsch dihydropyridine (B1217469) synthesis , which, while primarily known for producing dihydropyridines, involves the condensation of an aldehyde, ammonia, and two equivalents of a β-keto ester. researchgate.net This reaction framework can be adapted for the synthesis of complex α-substituted β-keto esters by varying the initial components.
Another pertinent MCR is the Passerini reaction , which combines a carboxylic acid, an isocyanide, and a carbonyl compound to yield an α-acyloxy carboxamide. While not directly affording a β-keto ester, this reaction exemplifies the capacity of MCRs to rapidly generate molecular complexity.
A more direct MCR-like strategy for α-substituted β-keto esters is the palladium-catalyzed three-component coupling of an enolate, an alkyl halide, and carbon monoxide. This method facilitates the direct introduction of an acyl group at the α-position of an ester.
The advantages of multicomponent strategies are substantial and align with the tenets of green chemistry:
Atom Economy: MCRs often incorporate a significant portion of the atoms from the reactants into the final product, thereby minimizing waste.
Principles of Green Chemistry in the Production of Halogenated Esters
The synthesis of halogenated esters, including compounds like this compound, can be evaluated through the lens of green chemistry principles to identify areas for environmental improvement. nih.gov
Key green chemistry considerations for halogenated ester production include:
Waste Prevention: The ideal synthesis should exhibit high atom economy, minimizing byproduct formation. organic-synthesis.com For instance, the C-acylation method generates a stoichiometric amount of lithium chloride as waste.
Use of Less Hazardous Chemicals: The use of highly reactive and potentially hazardous reagents such as chloroacetyl chloride and strong bases like LDA should be minimized or substituted with safer alternatives. organic-synthesis.com
Energy Efficiency: Reactions should ideally be conducted at ambient temperature and pressure to reduce energy consumption. organic-synthesis.com The cryogenic temperatures required for enolate formation are energy-intensive.
Use of Renewable Feedstocks: A long-term objective of green chemistry is to source starting materials from renewable resources rather than depletable ones. organic-synthesis.com
Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. organic-synthesis.com The development of catalytic methods for the direct C-H acylation of esters would represent a significant advancement. Transition metal-catalyzed C-H functionalization is an active area of research with the potential to offer more sustainable synthetic routes. rsc.org
The application of biocatalysis, for example, using lipases for transesterification, presents a milder and more environmentally friendly approach to ester synthesis. google.comgoogle.com Lipase-catalyzed reactions can often be performed under solvent-free conditions and at ambient temperatures, offering high chemo- and stereoselectivity. google.comgoogle.com Furthermore, the use of greener solvents, such as ionic liquids, is being explored to replace traditional volatile organic compounds. researchgate.net
Interactive Data Table: Green Chemistry Principles in Halogenated Ester Synthesis
| Green Chemistry Principle | Application in Halogenated Ester Synthesis | Potential Improvements |
| Prevention | Minimize byproduct formation. | Develop catalytic acylation methods to avoid stoichiometric salt waste. |
| Atom Economy | Maximize the incorporation of starting materials into the product. | Utilize multicomponent reactions. |
| Less Hazardous Synthesis | Avoid toxic and reactive reagents. | Explore enzymatic or biocatalytic routes. google.comgoogle.com |
| Safer Solvents | Replace hazardous organic solvents. | Investigate the use of ionic liquids or solvent-free conditions. researchgate.net |
| Energy Efficiency | Conduct reactions at ambient conditions. | Develop catalytic systems that operate at milder temperatures. |
| Renewable Feedstocks | Utilize starting materials from renewable sources. | Research pathways from biomass-derived platform chemicals. |
| Catalysis | Employ catalysts instead of stoichiometric reagents. | Focus on transition-metal or organocatalysts for direct C-H functionalization. rsc.org |
Chemical Reactivity and Mechanistic Investigations of Methyl 3 Chloro 2 Methyl 3 Oxopropanoate and Its Derivatives
Fundamental Reaction Pathways
The reactivity of methyl 3-chloro-2-methyl-3-oxopropanoate is governed by its distinct functional groups, which allow for a range of chemical reactions. These pathways include nucleophilic substitution at the chlorinated carbon, reactions involving the β-keto ester system, and its use as a building block in the formation of cyclic structures.
Nucleophilic Substitution Reactions Involving the α-Chlorine Moiety
The chlorine atom attached to the α-carbon of this compound is susceptible to nucleophilic attack. This allows for the displacement of the chloride ion by a variety of nucleophiles, leading to the formation of diverse substituted derivatives. The general mechanism for this substitution can proceed via SN1 or SN2 pathways, depending on the reaction conditions and the nature of the nucleophile. libretexts.orglibretexts.orgsydney.edu.au
Common nucleophiles that can be employed in these reactions include:
Hydroxide ions (OH⁻): Leading to the formation of α-hydroxy-β-keto esters.
Amines (R-NH₂): Resulting in the synthesis of α-amino-β-keto esters.
Alkoxides (R-O⁻): Yielding α-alkoxy-β-keto esters.
These substitution reactions are fundamental in modifying the structure of the parent compound to introduce new functional groups and build more complex molecular architectures.
Reactions of the β-Keto Ester Functionality
The β-keto ester portion of this compound provides a rich platform for various chemical transformations. This functionality can readily form enolates under basic conditions, which are key intermediates in many carbon-carbon bond-forming reactions. fiveable.me
Key reactions involving the β-keto ester group include:
Reduction: The carbonyl group of the ketone can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride, while stronger agents such as lithium aluminum hydride can reduce both the ketone and the ester.
Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This β-keto acid is, however, often unstable and can undergo decarboxylation. rsc.org
Transesterification: The methyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst. This is a common strategy to modify the ester group. rsc.org
Claisen Condensation: β-keto esters can participate in Claisen condensation reactions with other esters to form larger β-keto ester structures, a powerful tool for creating complex carbon skeletons. fiveable.melibretexts.org
The interplay between the ketone and ester groups allows for a high degree of control in synthetic pathways, making β-keto esters valuable synthons in organic chemistry. rsc.orgnih.gov
Cyclization and Annulation Reactions Employing the Compound as a Synthon
This compound and its derivatives are valuable synthons for the construction of cyclic and heterocyclic systems. The presence of multiple reactive sites allows for intramolecular reactions to form rings or intermolecular reactions with other molecules to build larger cyclic structures. For instance, β-keto esters can react with aromatic amines to synthesize hydroxyquinoline derivatives. acs.org
These cyclization reactions are critical in the synthesis of complex molecules, including natural products and pharmacologically active compounds, where the formation of specific ring structures is essential for their biological activity.
Role as a Key Intermediate in Complex Organic Synthesis
The versatile reactivity of this compound makes it a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its ability to undergo various transformations allows for its incorporation into diverse molecular frameworks.
Precursor in Fine Chemical Synthesis
In the realm of fine chemicals, which includes pharmaceuticals and specialty chemicals, this compound serves as a key building block. It is utilized in the synthesis of various biologically active molecules, such as anticancer agents, antibiotics, and antiviral compounds. ontosight.ai Its structural features allow for the introduction of specific functionalities required for the desired biological activity of the target molecules. For example, it can be used in the synthesis of resin-bound 4-tosyl quinolinone. sigmaaldrich.com
Building Block for Agrochemicals
The application of this compound extends to the agrochemical industry, where it is used as an intermediate in the production of pesticides and other crop protection agents. ontosight.ai The transesterification of β-keto esters, a reaction this compound can undergo, has widespread application in the agrochemical field. rsc.org The specific structural motifs that can be generated from this compound are often found in molecules designed to interact with biological targets in pests and weeds.
Intermediate in Pharmaceutical Compound Elaboration
This compound serves as a versatile synthetic intermediate in the field of organic and pharmaceutical chemistry. Its structure, featuring a reactive acyl chloride and an ester functional group, allows it to be a key building block for more complex molecules. The electron-withdrawing nature of the chlorine and oxo groups enhances its reactivity toward nucleophilic substitution and condensation reactions.
The utility of this compound and its close analogs is demonstrated in their application as acylating agents for the synthesis of various substituted derivatives. For instance, the related compound methyl 3-chloro-3-oxopropionate has been employed as a reagent in the solid-phase synthesis of resin-bound 4-tosyl quinolinones, which are heterocyclic scaffolds of interest in medicinal chemistry. sigmaaldrich.com Research has also shown that modifications at the chlorinated site of such molecules can be a strategy for developing novel antimicrobial agents with enhanced activity against resistant bacterial strains. While specific blockbuster drugs directly synthesized from this compound are not prominently documented in publicly available literature, its role as a precursor for creating diverse molecular frameworks is established. Its application is typically found in the early stages of drug discovery and development, where it is used to construct key intermediates. A notable example involving a similar structure is the synthesis of an intermediate for Montelukast, a leukotriene receptor antagonist used for the treatment of asthma. researchgate.net
The primary reactions leveraging this intermediate in pharmaceutical synthesis include:
Nucleophilic Substitution: The chlorine atom is readily displaced by various nucleophiles like amines, alcohols, or thiols to introduce new functional groups and build molecular complexity.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, providing another point for modification.
Reduction: The carbonyl group can be reduced to an alcohol using standard reducing agents, leading to chiral centers and different structural motifs.
Table 1: Synthetic Applications of this compound and Related Compounds in Chemical Synthesis
| Precursor Compound | Reaction Type | Resulting Structure/Intermediate | Potential Application Area | Source(s) |
|---|---|---|---|---|
| This compound | Acylation / Nucleophilic Substitution | Substituted propanoate derivatives | General pharmaceutical synthesis | |
| This compound | Derivatization at chlorinated site | Novel substituted compounds | Antimicrobial agents | |
| Methyl 3-chloro-3-oxopropionate | Reaction with biphenyl (B1667301) derivatives | Liquid-crystalline linear malonates | Specialty Materials | sigmaaldrich.com |
| Methyl 3-chloro-3-oxopropionate | Solid-phase synthesis reagent | Resin-bound 4-tosyl quinolinone | Medicinal Chemistry | sigmaaldrich.com |
Derivatization for the Synthesis of Specialty Materials and Polymers
The unique chemical structure of this compound and its derivatives makes them valuable precursors for specialty materials and polymers. Research has indicated that incorporating this compound as a building block can lead to polymers with enhanced thermal stability and mechanical properties. The reactivity of the acyl chloride group allows for its facile incorporation into polymer backbones or as a pendant group for further functionalization.
A key application in materials science involves the synthesis of liquid crystals. The related compound, methyl 3-chloro-3-oxopropionate, reacts with 4-cyano-1,1′-biphenyl derivatives that possess ω-hydroxyalkyl substituents. sigmaaldrich.com This reaction leads to the formation of liquid-crystalline linear malonates and cyanoacetates, demonstrating the utility of these chloro-oxo-propanoates in creating materials with specific optical properties. sigmaaldrich.com
Furthermore, related chlorinated methacrylate (B99206) monomers are pivotal in advanced polymer synthesis. For example, 3-chloro-2-hydroxypropyl methacrylate has been used in nitroxide-mediated polymerization (NMP) to create well-defined block copolymers. rsc.org The chlorine moieties in the resulting polymer side chains serve as versatile handles for post-polymerization modification through nucleophilic substitution, allowing for the introduction of various functional groups and the tuning of material properties. rsc.org Although this example uses a methacrylate rather than a propanoate, it highlights the principle that the chloro-functionalized backbone is a strategic choice for creating functional polymers. The derivatization of this compound can similarly be envisioned for creating polyesters or polyamides with tailored characteristics.
Mechanistic Insights from Environmental and Atmospheric Chemistry Studies
Formation as a Product from Cl Atom Initiated Reactions of Unsaturated Esters
In regions with significant chlorine atom (Cl) concentrations, such as marine or polluted coastal areas, Cl-initiated oxidation is an important atmospheric degradation pathway for volatile organic compounds (VOCs), including unsaturated esters. researchgate.netresearchgate.net The reaction of Cl atoms with α,β-unsaturated esters like methyl crotonate (a structural isomer of methyl methacrylate) proceeds rapidly, primarily through the addition of the chlorine atom to the carbon-carbon double bond. nih.govacs.orgmdpi.com This addition is the dominant pathway compared to the abstraction of a hydrogen atom. mdpi.com
The initial reaction of a Cl atom with an unsaturated ester, such as methyl crotonate (CH₃CH=CHC(O)OCH₃), leads to the formation of a chloroalkyl radical. nih.govacs.org Subsequent reactions with molecular oxygen (O₂) form a chlorinated peroxy radical. In the complex reaction cascade that follows, involving reactions with nitric oxides (NOx) or other radicals, a variety of oxygenated and chlorinated products can be formed. nih.govnih.gov While direct experimental observation of this compound as a specific product from these reactions is not explicitly detailed in the reviewed literature, its formation is mechanistically plausible through the oxidation of the intermediate chloroalkyl radicals formed from precursors like methyl tiglate (methyl (E)-2-methylbut-2-enoate). The structure of the final product depends on the position of the initial Cl atom addition and the subsequent oxidation and rearrangement steps. For example, studies on the reaction of Cl atoms with methyl methacrylate have identified addition products with the formula C₅H₈O₂Cl, indicating the incorporation of chlorine into the molecule's backbone. nih.gov
Decomposition Pathways of Related Halogenated Alkoxy Radicals
Following the formation of chlorinated peroxy radicals (RO₂) from the initial Cl-ester reaction, subsequent reactions (e.g., with NO) lead to the formation of chlorinated alkoxy radicals (RO·). These alkoxy radicals are key intermediates whose fate dictates the final product distribution. researchgate.net Halogenated alkoxy radicals can undergo several competing reactions: unimolecular decomposition (β-scission), isomerization via hydrogen shifts, or reaction with O₂. researchgate.netresearchgate.net
For alkoxy radicals, β-C-C bond scission is a significant decomposition pathway. copernicus.orgnih.gov In the context of a radical formed from the Cl-initiated oxidation of an unsaturated ester, the presence of both a chlorine atom and an ester group influences the stability of adjacent radicals, thereby directing the fragmentation pathway. For example, computational studies on oxygenated alkoxy radicals have shown that decomposition via C-C bond cleavage can be a major atmospheric fate. researchgate.net The regioselectivity of the cleavage depends on the stability of the resulting radical and carbonyl products. researchgate.net The presence of a chlorine atom can influence the electron density and bond strengths within the radical, potentially facilitating specific scission pathways that might differ from their non-halogenated analogs.
Theoretical and Experimental Kinetic Studies of Formation Pathways
The kinetics of the initial step in the formation pathway—the reaction of chlorine atoms with unsaturated esters—have been investigated through both experimental and theoretical methods. These studies are crucial for determining the atmospheric lifetime of these esters and understanding their contribution to atmospheric chemistry. nih.govacs.org
Experimental studies, often using relative rate methods in simulation chambers, have determined the rate coefficients for these reactions at atmospheric pressure. nih.gov For example, the reaction between Cl atoms and methyl crotonate is very fast, with a measured rate coefficient indicating a short atmospheric lifetime in environments with significant Cl atom concentrations. nih.govacs.org Theoretical studies using computational chemistry, such as Density Functional Theory (DFT), have been employed to explore the reaction mechanisms and potential energy surfaces for Cl-initiated oxidation of unsaturated esters like methyl acrylate. researchgate.netresearchgate.net These studies confirm that the addition of the Cl atom to the C=C double bond is energetically more favorable than H-atom abstraction. researchgate.net
Table 2: Experimental Rate Coefficients for Reactions of Cl Atoms with Unsaturated Esters at 298 K
| Unsaturated Ester | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Experimental Method | Source(s) |
|---|---|---|---|
| Methyl Crotonate | (2.20 ± 0.55) × 10⁻¹⁰ | Relative Rate, GC-FID | nih.govacs.org |
| Ethyl Crotonate | (2.52 ± 0.62) × 10⁻¹⁰ | Relative Rate, GC-FID | nih.govacs.org |
| Vinyl Butyrate | (2.57 ± 0.68) × 10⁻¹⁰ | Relative Rate, GC-FID | researchgate.net |
| Ethyl Pent-2-enoate | (2.91 ± 1.10) × 10⁻¹⁰ | Relative Rate, GC-FID | researchgate.net |
| Ethyl Acrylate | (2.53 ± 0.46) × 10⁻¹⁰ | Relative Rate, GC-FID | researchgate.net |
These kinetic data are essential inputs for atmospheric models that aim to predict the fate of VOCs and the formation of secondary pollutants. The high rate coefficients underscore the importance of Cl-atom chemistry in the degradation of unsaturated esters in specific atmospheric compartments. researchgate.net
Applications in Advanced Organic Synthesis and Materials Science
Synthesis of Bioactive Molecules and Potential Drug Candidates
The unique structure of methyl 3-chloro-2-methyl-3-oxopropanoate makes it an ideal precursor for synthesizing heterocyclic compounds and other complex intermediates that are cornerstones in medicinal chemistry and drug discovery programs.
This compound is a valuable precursor for the synthesis of substituted pyrazoles, a class of heterocyclic compounds recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities. nih.gov The classical approach to pyrazole (B372694) synthesis, known as the Knorr synthesis, involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. beilstein-journals.org
In this context, this compound functions as the 1,3-dicarbonyl equivalent. The synthetic pathway proceeds via the initial reaction of a substituted or unsubstituted hydrazine with the highly electrophilic acyl chloride group. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the ester carbonyl, leading to the elimination of methanol (B129727) and the formation of a pyrazolone (B3327878) ring. The presence of the methyl group on the alpha-carbon of the starting material results in a 4-methyl-substituted pyrazolone core structure, which is a common motif in various pharmacologically active agents.
Table 1: Synthesis of Substituted Pyrazolones
| Reactant 1 | Reactant 2 | Product Class | Key Reaction Type |
| This compound | Hydrazine/Substituted Hydrazine | 4-Methyl-substituted Pyrazolones | Cyclocondensation |
The compound serves as a key reagent in the synthesis of quinolone derivatives. Research has demonstrated that the related compound, methyl 3-chloro-3-oxopropionate, is used to synthesize resin-bound 4-tosyl quinolinone. sigmaaldrich.comsigmaaldrich.com By analogy, this compound can be employed in similar synthetic strategies, such as the Gould-Jacobs reaction.
The synthesis typically begins with the reaction of an appropriately substituted aniline (B41778) with this compound. The nucleophilic amino group of the aniline attacks the more reactive acyl chloride, forming an N-aryl-2-methyl-3-oxobutanamide intermediate. This intermediate can then undergo a thermally-induced or acid-catalyzed intramolecular cyclization. The subsequent tautomerization yields the quinolone ring system, with the methyl group from the starting material located at the 3-position of the final quinolone structure. Quinolones are an important class of compounds with significant antibacterial and other therapeutic applications.
This compound is an excellent starting material for the preparation of complex malonamic acid methyl esters. These esters are valuable intermediates in the synthesis of various pharmaceuticals, including anticonvulsants and anti-inflammatory agents.
The synthesis is a straightforward and efficient acylation reaction. An amine (R-NH₂) is reacted with this compound. Due to the higher reactivity of the acyl chloride compared to the ester, the amine selectively attacks the acyl chloride carbonyl. This reaction forms a stable amide bond and results in the corresponding N-substituted methyl 2-methyl-3-amino-3-oxopropanoate, also known as a malonamic acid methyl ester. The resulting intermediate contains a reactive methylene (B1212753) group and an ester, which can be further modified to build more complex molecular targets.
While not a standard reagent in conventional peptide synthesis, the reactivity of this compound allows for its use in creating modified peptides or non-standard amino acid derivatives. Its primary role in this context is as a potent acylating agent.
The compound can react with the N-terminal amine of a peptide chain or the side-chain amine of an amino acid like lysine. This reaction introduces a methyl-malonyl group, effectively "capping" the amine. This modification can alter the peptide's biological properties, such as its stability, conformation, and receptor-binding affinity. Furthermore, it can be used to synthesize specialized amino acids. For instance, reaction with an amino acid ester could yield a dipeptide mimic containing a malonamide (B141969) linkage, a structure of interest for developing peptidomimetics with enhanced stability against enzymatic degradation. nih.gov
Development of Functional Materials
The application of this compound extends beyond pharmaceuticals into the field of materials science, particularly in the creation of liquid crystals.
Research has established that the related compound, methyl 3-chloro-3-oxopropionate, reacts with ω-hydroxyalkyl-substituted 4-cyano-1,1'-biphenyls to form liquid-crystalline linear malonates. sigmaaldrich.combeilstein-journals.org These materials exhibit nematic liquid crystal phases, which are crucial for applications like liquid crystal displays (LCDs). beilstein-journals.org
The synthesis involves the reaction of the hydroxyl group of the cyanobiphenyl derivative (a well-known mesogenic, or liquid-crystal-forming, unit) with the acyl chloride of the malonate. sigmaaldrich.comscientificlabs.co.uk This forms an ester linkage, tethering the rigid liquid-crystal core to a flexible malonate tail. Applying this synthesis to this compound would produce a similar molecular architecture. The introduction of the methyl group at the 2-position of the malonate tail would add steric bulk. This modification is expected to influence the packing of the molecules in the liquid-crystalline state, potentially altering key properties such as the phase transition temperatures and the specific type of mesophase formed.
Table 2: Synthesis of Liquid-Crystalline Malonates
| Reagent Class 1 | Reagent 2 | Product Class | Application |
| ω-Hydroxyalkyl 4-cyano-1,1'-biphenyls | This compound | Liquid-Crystalline Malonates | Functional Materials |
Derivatization for Other Advanced Organic Materials
This compound is a highly reactive trifunctional compound, possessing an acyl chloride, an ester, and a ketone group within a compact structure. Its significant potential in materials science stems from the high reactivity of the acyl chloride moiety, which serves as a versatile handle for covalently attaching the molecule to various substrates or for building larger, functional molecules. While specific, large-scale applications in advanced materials are not extensively documented in publicly available research, the fundamental reactivity of this compound allows for the projection of several scientifically sound derivatization pathways for creating sophisticated organic materials.
The primary route for derivatization involves the nucleophilic substitution of the chlorine atom in the acyl chloride group. This reaction is typically rapid and efficient, proceeding readily with a wide range of nucleophiles such as alcohols, amines, and thiols. This reactivity allows the molecule to be used as a building block or a functionalizing agent for polymers, surfaces, and other organic substrates.
Functionalization of Polymers
One of the most promising applications is the post-polymerization modification of polymers that contain nucleophilic functional groups (e.g., hydroxyl or amine groups) in their side chains. By reacting such a polymer with this compound, the β-ketoester moiety can be grafted onto the polymer backbone. This introduces new functionalities that can significantly alter the material's properties.
For instance, the attached β-ketoester groups can:
Act as sites for metal chelation: The 1,3-dicarbonyl structure is an excellent ligand for a variety of metal ions. This could be used to create polymer-based metal scavengers for water purification, catalysts, or materials with specific magnetic or optical properties.
Increase hydrophilicity and polarity: The introduction of ester and ketone groups can modify the solubility of the parent polymer, making it more compatible with polar solvents or other materials.
Serve as a platform for further reactions: The active methylene proton between the two carbonyls can be deprotonated to form a nucleophile, enabling a second layer of functionalization through reactions like alkylation.
The table below illustrates potential polymer functionalization reactions.
| Polymer Backbone | Reactive Group | Resulting Structure after Derivatization | Potential Application of Modified Polymer |
| Poly(vinyl alcohol) | Hydroxyl (-OH) | Pendent ester-linked β-ketoester | Metal-chelating resins, functional hydrogels |
| Poly(ethylene imine) | Amine (-NH-) | Pendent amide-linked β-ketoester | Adhesives, coatings with enhanced polarity |
| Chitosan (B1678972) | Amine (-NH2), Hydroxyl (-OH) | Acylated chitosan with β-ketoester groups | Biocompatible films, drug delivery matrices |
This table is illustrative and based on the known chemical reactivity of the acyl chloride functional group.
Synthesis of Novel Monomers
This compound can also serve as a precursor for the synthesis of novel monomers. By reacting it with a molecule containing both a nucleophilic group and a polymerizable group (like a vinyl or acrylic moiety), a new functional monomer can be created. This monomer can then be polymerized or copolymerized to produce materials with the β-ketoester functionality precisely incorporated into the polymer backbone or side chains.
For example, a reaction with 2-hydroxyethyl methacrylate (B99206) (HEMA) would yield a methacrylate monomer bearing the methyl 2-methyl-3-oxopropanoate (B1259668) group. Polymerization of this monomer would result in a polymethacrylate (B1205211) where every repeating unit carries the functional side chain.
Research Findings on Analogous Systems
Detailed research on analogous chemical systems supports the viability of these derivatization strategies. For example, studies on block copolymers containing 3-chloro-2-hydroxypropyl methacrylate have demonstrated that the reactive chlorine atom serves as a versatile platform for functionalization via nucleophilic substitution. This approach has been used to modify the properties of micelles and other nanostructures. Although a different molecule, the principle of using a reactive chlorine "handle" to introduce functionality into a polymer system is directly comparable and highlights the potential of this compound in advanced material design.
The following table summarizes potential derivatization reactions for creating new functional molecules that could serve as monomers or advanced material precursors.
| Reactant Type | Example Reactant | Product Class | Potential Application |
| Dihydric Alcohol | Ethylene Glycol | Bis(β-ketoester) | Precursor for polyesters, crosslinking agent |
| Diamine | Hexamethylenediamine | Bis(β-ketoamide) | Monomer for polyamides with chelating sites |
| Functional Alcohol | 2-Hydroxyethyl Methacrylate | Functional Methacrylate Monomer | Synthesis of functional acrylic polymers |
This table presents scientifically plausible reactions based on the compound's structure, intended to illustrate its synthetic potential.
Analytical Methodologies for Research and Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic analysis is fundamental to the structural determination of methyl 3-chloro-2-methyl-3-oxopropanoate, offering a non-destructive means to probe its chemical architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the proton (¹H) and carbon-¹³ (¹³C) skeletons of a molecule. For this compound, ¹H NMR would be expected to show distinct signals corresponding to the different proton environments. The methyl ester protons (-OCH₃) would likely appear as a singlet, while the proton on the chiral center (-CH(CH₃)-) would present as a quartet, coupled to the adjacent methyl protons. These methyl protons, in turn, would appear as a doublet.
Similarly, ¹³C NMR spectroscopy would reveal the number of unique carbon atoms and their chemical environments. One would anticipate distinct signals for the carbonyl carbon of the acyl chloride, the carbonyl carbon of the ester, the methoxy carbon, the alpha-carbon, and the methyl carbon. The precise chemical shifts would be influenced by the electronegativity of the neighboring atoms, particularly the chlorine and oxygen atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -OCH₃ | 3.7 - 3.9 | 52 - 54 |
| -CH(CH₃)- | 3.5 - 3.7 | 48 - 52 |
| -CH(CH₃)- | 1.4 - 1.6 | 15 - 18 |
| C=O (Ester) | - | 168 - 172 |
| C=O (Acyl Chloride) | - | 170 - 175 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and the acyl chloride functional groups. These would typically appear in the region of 1735-1750 cm⁻¹ for the ester and 1780-1815 cm⁻¹ for the acyl chloride. Additionally, C-O stretching vibrations from the ester group and C-Cl stretching vibrations would also be observable.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C=O (Acyl Chloride) | 1780 - 1815 | Strong |
| C=O (Ester) | 1735 - 1750 | Strong |
| C-O (Ester) | 1000 - 1300 | Strong |
| C-Cl | 600 - 800 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through fragmentation analysis. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, with its characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the chlorine atom, the methoxy group (-OCH₃), or the entire ester group, providing further confirmation of the compound's structure.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Predicted m/z |
| [C₅H₇ClO₃]⁺ (Molecular Ion) | 150/152 |
| [C₅H₇O₃]⁺ (Loss of Cl) | 115 |
| [C₄H₄ClO]⁺ (Loss of -OCH₃) | 103/105 |
| [CH₃CO]⁺ (Acetyl ion) | 43 |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying byproducts, and quantifying its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification and Purity
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal method for identifying and quantifying volatile byproducts and assessing the purity of this compound. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then analyzed by the mass spectrometer. This technique would allow for the detection of any unreacted starting materials or side products from its synthesis.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For a polar compound like this compound, reversed-phase HPLC would likely be the method of choice. This would involve a nonpolar stationary phase and a polar mobile phase. By comparing the retention time of the sample to that of a known standard, the compound can be identified and its purity can be accurately determined by measuring the area under the peak.
Ultra-Performance Liquid Chromatography (UPLC) for Rapid and Efficient Analysis
Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering notable improvements in resolution, sensitivity, and speed of analysis over traditional High-Performance Liquid Chromatography (HPLC). These enhancements are primarily achieved through the use of columns packed with smaller sub-2 µm particles, which necessitates instrumentation capable of handling higher backpressures. For a compound such as this compound, which possesses both a reactive acyl chloride group and a β-keto ester moiety prone to tautomerization, UPLC offers a powerful tool for rapid purity assessment, reaction monitoring, and impurity profiling.
The analysis of β-keto esters by reversed-phase chromatography can be challenging due to the equilibrium between the keto and enol tautomers. This can often lead to poor peak shapes, such as broadening or splitting, which can complicate quantification and resolution from closely eluting impurities. chromforum.org Method development in UPLC for these compounds often focuses on controlling this equilibrium to achieve sharp, symmetrical peaks. This can be accomplished by adjusting the mobile phase pH or temperature to favor one tautomeric form or to accelerate the interconversion rate so that the two forms are not separated. chromforum.org
A representative UPLC method for the analysis of small, polar β-keto esters, which could be adapted for this compound, is detailed below. This method utilizes a reversed-phase column and a gradient elution to ensure adequate retention and separation from potential starting materials and byproducts.
Instrumentation and Method Parameters:
A typical UPLC system for the analysis of this compound would consist of a binary solvent manager, a sample manager with a flow-through needle, a column heater, and a photodiode array (PDA) detector. For enhanced sensitivity and specificity, a mass spectrometer could be coupled to the system.
Table 1: Representative UPLC Method Parameters
| Parameter | Value |
| Column | Acquity UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1.0 µL |
| Detection | UV at 210 nm |
| Run Time | 5 minutes |
Gradient Elution Profile:
The use of a gradient elution is crucial for separating compounds with a range of polarities, which is common in the analysis of reaction mixtures containing this compound.
Table 2: Gradient Elution Timetable
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 3.0 | 5 | 95 |
| 4.0 | 5 | 95 |
| 4.1 | 95 | 5 |
| 5.0 | 95 | 5 |
Research Findings and Method Validation:
In the development of a UPLC method for a compound like this compound, several key performance characteristics would be evaluated to ensure the method is suitable for its intended purpose. These include specificity, linearity, accuracy, precision, and robustness.
Specificity: The method's ability to resolve the analyte peak from potential impurities and degradation products would be confirmed by analyzing stressed samples (e.g., exposed to acid, base, heat, and oxidation). The peak purity would be assessed using the PDA detector.
Linearity: A calibration curve would be generated by plotting the peak area against a series of known concentrations of a reference standard. The correlation coefficient (r²) is expected to be >0.999, indicating a linear relationship.
Table 3: Representative Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 12,543 |
| 5 | 63,128 |
| 10 | 124,987 |
| 25 | 311,543 |
| 50 | 625,432 |
| 100 | 1,251,098 |
Precision: The precision of the method is a measure of the repeatability of the results. This is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) of the peak areas from multiple injections should be less than 2%.
Table 4: Representative Precision Data
| Repeatability (n=6) | Intermediate Precision (n=6, 3 days) | |
| Mean Peak Area | 312,054 | 311,897 |
| Standard Deviation | 2,456 | 3,122 |
| % RSD | 0.79% | 1.00% |
The rapid analysis time of 5 minutes per sample afforded by this UPLC method allows for high-throughput screening of reaction conditions and timely in-process control during the synthesis of this compound. The high resolution provided by the sub-2 µm particle column enables the separation of closely related impurities, ensuring accurate purity determination of the final product. While the inherent reactivity of the acyl chloride moiety requires careful sample preparation, typically involving dissolution in an aprotic solvent immediately before analysis, UPLC provides a robust platform for the characterization of this compound.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations on Molecular Conformation and Stability
Currently, there are no specific published studies detailing quantum chemical calculations on the molecular conformation and stability of methyl 3-chloro-2-methyl-3-oxopropanoate. Such a study would typically involve using computational methods to determine the most energetically favorable spatial arrangements of the atoms in the molecule. By calculating the potential energy surface, researchers could identify various stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's physical properties and reactivity.
Density Functional Theory (DFT) for Elucidating Reaction Mechanisms
There is no available research that applies Density Functional Theory (DFT) to elucidate the reaction mechanisms of this compound. In a hypothetical study, DFT could be used to model its reactions, such as nucleophilic substitution at the acyl chloride group. These calculations would identify the transition state structures and determine the activation energies, providing a detailed picture of the reaction pathway and helping to predict the reaction's feasibility and kinetics.
Kinetic Modeling and Transition State Theory (e.g., Rice-Ramsperger-Kassel-Marcus (RRKM) Theory)
Specific kinetic modeling or the application of Transition State Theory, including RRKM theory, to this compound has not been reported in the scientific literature. Transition State Theory is a fundamental concept used to explain the rates of elementary chemical reactions. researchgate.net If experimental rate data were available, these theories could be used to calculate important thermodynamic parameters of the transition state, such as the standard enthalpy, entropy, and Gibbs free energy of activation. researchgate.net
Calculations of Solvation Energies and Reactive Uptake Coefficients in Multiphase Reactions
There are no published calculations of solvation energies or reactive uptake coefficients for this compound. Reactive uptake coefficients are key parameters for quantifying the kinetics of multiphase reactions. Computational methods could be employed to calculate the energy change when the molecule is dissolved in various solvents. Additionally, its uptake and reaction in different phases (e.g., gas-liquid) could be modeled to understand its environmental fate and transport, but such studies have not been performed for this specific compound.
Future Directions and Emerging Research Avenues
Exploration of Novel Stereoselective Synthetic Pathways
The presence of a stereocenter at the α-position of methyl 3-chloro-2-methyl-3-oxopropanoate presents a compelling opportunity for the development of stereoselective synthetic methods. Access to enantiomerically pure forms of this and related α-substituted β-ketoesters is crucial for their application in pharmaceuticals and agrochemicals, where stereochemistry often dictates biological activity. Future research is trending towards the design of sophisticated catalytic systems that can control the formation of this chiral center with high precision.
Key research efforts are anticipated in the following areas:
Asymmetric Alkylation and Acylation: Developing chiral catalysts, including both metal complexes and organocatalysts, to introduce the methyl group or the chloroacetyl group in a stereocontrolled manner.
Dynamic Kinetic Resolution (DKR): Implementing DKR strategies, such as those employing Ruthenium(II) catalysts for asymmetric transfer hydrogenation, could allow for the conversion of a racemic mixture of a precursor into a single desired enantiomer of a derivative with high efficiency. nih.gov
Enantioselective α-Functionalization: Research into the direct, enantioselective α-amination, α-fluorination, and α-allylation of β-ketoester substrates is a burgeoning field. acs.orgmdpi.combeilstein-journals.org Adapting these methodologies, which often use synergistic catalysis involving chiral primary amino acids and palladium complexes or guanidine-bisurea bifunctional organocatalysts, could provide enantiomerically enriched versions of α-substituted β-ketoesters. acs.orgbeilstein-journals.org
Table 1: Emerging Stereoselective Synthetic Strategies for α-Substituted β-Ketoesters
| Synthetic Strategy | Catalyst Type | Key Features | Potential Outcome |
|---|---|---|---|
| Asymmetric α-Allylation | Synergistic: Chiral Amino Acid + Palladium Complex | Direct use of allyl alcohols; generation of a quaternary stereocenter. acs.org | High yields (91–99%) and high enantioselectivities (90–99% ee). acs.org |
| Dynamic Kinetic Resolution | Ruthenium(II) Catalysts | Enantioconvergent reduction of racemic α-keto esters. nih.gov | High diastereo- and enantioselectivity. nih.gov |
| Asymmetric α-Fluorination | Chiral Metal Complexes (e.g., Ti/TADDOL) | Catalytic introduction of fluorine at the α-position. mdpi.com | Moderate to excellent enantiomeric excess (62-90% ee). mdpi.com |
| Asymmetric α-Amination | Guanidine-Bisurea Bifunctional Organocatalyst | Direct amination using azodicarboxylates as a nitrogen source. beilstein-journals.org | High yields (up to 99%) and high enantioselectivity (up to 94% ee). beilstein-journals.org |
Investigation of Uncharted Reactivity Profiles and Catalytic Applications
While the fundamental reactivity of β-ketoesters and acyl chlorides is well-established, the specific combination of these functionalities in this compound invites exploration into novel transformations. Future work will likely focus on leveraging this dual reactivity to uncover new synthetic pathways and catalytic cycles.
Promising areas for investigation include:
Palladium-Catalyzed Transformations: The β-keto ester moiety is a precursor to palladium enolates, which can participate in a wide array of reactions including aldol (B89426) condensations, Michael additions, and β-hydrogen elimination under neutral conditions. nih.gov Exploring the intramolecular and intermolecular reactivity of palladium enolates derived from this compound could lead to novel molecular scaffolds. nih.gov
Multicomponent Reactions (MCRs): The reactivity of α-substituted ketones is known to be enhanced in isonitrile-based MCRs like the Passerini and Ugi reactions. nih.gov Investigating the participation of this compound in such reactions could provide rapid access to complex and diverse molecular structures.
Decarboxylative Couplings: The reaction of magnesium enolates derived from malonic acid half oxyesters with acyl donors represents a decarboxylative Claisen condensation. organic-chemistry.org Developing analogous decarboxylative strategies starting from derivatives of this compound could offer new routes to functionalized ketones.
Photochemical Acylation: Recent advances in photochemistry have enabled the acylation of alkyl chlorides through a tandem hydrogen atom transfer (HAT) and halogen atom transfer (XAT) mechanism. acs.org Exploring the potential of the acyl chloride group in this compound to participate in novel light-driven reactions is a frontier research area. acs.org
Table 2: Potential Reactivity Profiles for Exploration
| Reaction Class | Key Intermediate/Motif | Potential Synthetic Utility |
|---|---|---|
| Palladium-Catalyzed Reactions | Palladium Enolate | Formation of α,β-unsaturated ketones, intramolecular aldol products. nih.gov |
| Multicomponent Reactions | α-Substituted Ketone | Rapid assembly of complex molecules (e.g., oxazolines, β-lactams). nih.gov |
| Photochemical Acylation | Acyl Chloride | C-C bond formation with challenging alkyl halides under mild conditions. acs.org |
| Decarboxylative Condensations | Magnesium Enolate | Synthesis of functionalized α-substituted β-keto esters. organic-chemistry.org |
Expansion of Applications in Complex Natural Product and Drug Discovery Programs
The structural motifs accessible from β-ketoesters are prevalent in numerous biologically active compounds. The unique substitution pattern of this compound makes it a valuable building block for accessing novel chemical space in drug discovery and for the total synthesis of complex natural products.
Future applications are envisioned in:
Antibacterial Drug Development: β-keto esters have been identified as promising scaffolds for the design of antibacterial agents, including inhibitors of bacterial quorum sensing. nih.govresearchgate.net The specific structure of this compound could be used to generate analogues of bacterial autoinducers like N-(3-oxo-hexanoyl)-l-homoserine lactone, potentially leading to new antimicrobial therapies. nih.gov
Synthesis of Heterocyclic Compounds: As a versatile intermediate, this compound can serve as a precursor for a variety of heterocyclic systems, such as β-lactam antibiotics and pyridone derivatives, which are core structures in many pharmaceuticals. jelsciences.com
Fragment-Based Drug Design: The compound's relatively small size and high degree of functionality make it an ideal fragment for use in fragment-based screening campaigns to identify new binding motifs for therapeutic targets.
Natural Product Synthesis: The ability to undergo stereoselective and diverse chemical transformations makes it a potentially key intermediate in the convergent synthesis of complex natural products, where the efficient construction of chiral centers is paramount.
Table 3: Potential Therapeutic Areas and Target Molecules
| Therapeutic Area | Target Molecular Class | Rationale |
|---|---|---|
| Infectious Diseases | β-Lactam Antibiotics, Quorum Sensing Inhibitors | The β-ketoester moiety is a key precursor for these antibacterial agents. nih.gov |
| Oncology/Inflammation | Pyridone Derivatives, Oxadiazoles | Serves as a building block for complex heterocyclic scaffolds with known bioactivity. jelsciences.commdpi.com |
| Various | Novel Bioactive Scaffolds | Can be used to generate diverse libraries for high-throughput screening and drug discovery programs. |
Advanced Computational Modeling for Predictive Chemical Synthesis and Environmental Fate
The integration of computational chemistry and machine learning is revolutionizing how chemical research is conducted. For this compound, these tools offer a powerful means to predict its synthetic utility and to assess its environmental impact before extensive laboratory work is undertaken.
Emerging research in this domain includes:
Predictive Reaction Modeling: Computational models are increasingly used to prescreen potential reactants and catalysts, predicting reaction outcomes and yields. mit.edu Applying these models can guide the experimental design of novel reactions involving this compound, saving time and resources by avoiding trial-and-error approaches. mit.edursc.org Machine learning algorithms can help discover entirely new reactions and optimize conditions for existing ones. rsc.org
Environmental Fate and Persistence Modeling: The environmental fate of a chemical is a critical parameter for its commercial viability and regulatory approval. criver.com Computational models, particularly those using Bayesian inference, can predict key environmental indicators such as biodegradation half-life, mobility in soil, and potential for bioaccumulation. researchgate.netnih.gov These models can handle the variability inherent in experimental environmental data to provide a robust assessment of a chemical's persistence. researchgate.netnih.gov This predictive capability is essential for designing greener chemicals and ensuring environmental stewardship. nih.gov
Table 4: Applications of Advanced Computational Modeling
| Modeling Domain | Technique/Approach | Specific Application for this compound |
|---|---|---|
| Chemical Synthesis | Machine Learning, Frontier Orbital Energy Calculations | Predicting successful reaction partners and catalysts; discovering novel transformations. mit.edursc.org |
| Environmental Fate | Bayesian Inference Models, QSARs | Estimating biodegradation half-life, soil adsorption/desorption, and hydrolytic stability. criver.comresearchgate.netnih.gov |
Q & A
Basic Questions
Q. What are the standard synthetic routes for methyl 3-chloro-2-methyl-3-oxopropanoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via esterification of 3-chloro-2-methyl-3-oxopropanoic acid using methanol under acidic catalysis (e.g., sulfuric acid). Alternatively, nucleophilic substitution of methyl β-ketoester precursors with chlorinating agents (e.g., SOCl₂ or PCl₃) may be employed. Reaction optimization requires precise control of temperature (typically 0–40°C to avoid decomposition) and stoichiometric ratios of reagents. Purification via vacuum distillation or recrystallization improves yield, which is often reported between 60–85% depending on substrate purity .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors, as halogenated esters may irritate respiratory systems. Store the compound in a cool, dry place away from oxidizing agents. Spill cleanup requires inert absorbents (e.g., vermiculite) and disposal in accordance with hazardous waste protocols .
Q. What analytical techniques are recommended for confirming the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm ester and chloro-substituent positions. For example, the methyl ester group typically appears as a singlet near δ 3.7 ppm in ¹H NMR.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies molecular ion peaks (e.g., m/z 154.21 for [M+H]⁺) and detects impurities.
- Infrared Spectroscopy (IR) : Peaks at ~1740 cm⁻¹ (C=O ester) and ~750 cm⁻¹ (C-Cl) validate functional groups .
Advanced Research Questions
Q. How can computational chemistry tools optimize the synthesis and reactivity of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways to identify energy barriers for chlorination or esterification steps. Computational screening of catalysts (e.g., Lewis acids) predicts regioselectivity and reduces experimental trial-and-error. Tools like Gaussian or ORCA integrate with ICReDD’s reaction design frameworks to simulate intermediates and transition states, enabling rapid optimization of solvent systems and temperatures .
Q. What strategies resolve contradictions in reported spectral data for halogenated β-ketoesters like this compound?
- Methodological Answer : Cross-validate data using orthogonal techniques:
- High-Resolution Mass Spectrometry (HRMS) : Confirms exact mass to rule out isobaric impurities.
- 2D NMR (e.g., COSY, HSQC) : Resolves overlapping signals caused by similar substituents (e.g., methyl and chloro groups).
- X-ray Crystallography : Provides definitive structural proof if crystalline derivatives can be prepared .
Q. How do substituent variations (e.g., methyl vs. ethyl esters) influence the reactivity of 3-chloro-3-oxopropanoate derivatives in further transformations?
- Methodological Answer : Steric and electronic effects of substituents dictate reactivity. Methyl esters (smaller alkyl groups) enhance electrophilicity at the carbonyl carbon, favoring nucleophilic attack in Claisen condensations. Ethyl analogs (e.g., ethyl 2-formyl-3-oxopropanoate) may exhibit slower kinetics due to increased steric hindrance. Comparative kinetic studies under controlled conditions (solvent polarity, base strength) quantify these effects .
Q. What factorial design approaches are effective for optimizing reaction parameters in the synthesis of this compound?
- Methodological Answer : A 2³ factorial design evaluates temperature (X₁), catalyst loading (X₂), and reaction time (X₃). Response surface methodology (RSM) models interactions between variables to maximize yield. For example, higher temperatures (40–60°C) may reduce reaction time but risk decomposition, requiring trade-off analysis. Software like Design-Expert® facilitates statistical validation of optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
